molecular formula C7H4Br2F2 B1450159 4,5-Dibromo-2,3-difluorotoluene CAS No. 1803783-79-0

4,5-Dibromo-2,3-difluorotoluene

Cat. No. B1450159
M. Wt: 285.91 g/mol
InChI Key: PEJOUEKUDJUXAH-UHFFFAOYSA-N
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Description

4,5-Dibromo-2,3-difluorotoluene is a chemical compound with the molecular formula C7H4Br2F2 . It is also known as 1,2-dibromo-3,4-difluoro-5-methylbenzene . This compound is used as a versatile building block in the synthesis of complex compounds and as a reagent and specialty chemical .


Molecular Structure Analysis

The molecular structure of 4,5-Dibromo-2,3-difluorotoluene consists of a benzene ring substituted with two bromine atoms, two fluorine atoms, and one methyl group . The exact spatial arrangement of these substituents could be determined through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5-Dibromo-2,3-difluorotoluene include a molecular weight of 285.91 and a density of 1.6±0.1 g/cm3 . The boiling point is 183.5±35.0 °C at 760 mmHg .

properties

IUPAC Name

1,2-dibromo-3,4-difluoro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2/c1-3-2-4(8)5(9)7(11)6(3)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJOUEKUDJUXAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1F)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dibromo-2,3-difluorotoluene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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